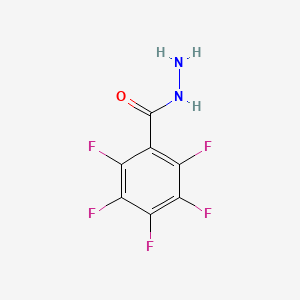

2,3,4,5,6-Pentafluorobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4,5,6-Pentafluorobenzohydrazide is an organofluorine compound characterized by the presence of five fluorine atoms attached to a benzene ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorobenzohydrazide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with hydrazine hydrate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The purification of the final product is typically done using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorobenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydrazide group can be oxidized to form corresponding azides or reduced to form amines.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled temperature and pH conditions.

Condensation Reactions: These reactions are often catalyzed by acids or bases and carried out in solvents like ethanol or methanol.

Major Products

Substitution Reactions: Products include various substituted benzohydrazides.

Oxidation and Reduction: Products include azides or amines.

Condensation Reactions: Products include hydrazones.

Scientific Research Applications

2,3,4,5,6-Pentafluorobenzohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.

Biology: The compound is used in the development of fluorinated pharmaceuticals and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the hydrazide group can form covalent bonds with target molecules. This dual functionality allows the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

- 2,3,4,5,6-Pentafluorobenzaldehyde

- 2,3,4,5,6-Pentafluorobenzonitrile

- 2,3,4,5,6-Pentafluorobenzamide

Uniqueness

2,3,4,5,6-Pentafluorobenzohydrazide is unique due to the presence of both the highly electronegative fluorine atoms and the reactive hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2,3,4,5,6-Pentafluorobenzohydrazide is a highly fluorinated compound known for its unique hydrazide functional group attached to a pentafluorobenzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C7H4F5N3O. Its structure consists of a benzene ring fully substituted with fluorine atoms and a hydrazide group. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Weight | 227.12 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. Research indicates that it may act as an inhibitor of certain kinases, particularly through the modulation of pathways involved in cell signaling.

Case Study: Interaction with Raf Kinase Inhibitory Protein (RKIP)

A significant study investigated the binding properties of this compound to RKIP. The compound was shown to interfere with the Raf/MAP kinase signaling pathway. It was found that at a concentration of 20 µM, the compound reduced MAPK activity by approximately 34% in RKIP-depleted HeLa cells but had no effect on wild-type cells . This suggests a targeted mechanism where the compound selectively affects cells lacking RKIP.

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. In one notable experiment:

- Cell Viability Assay : The compound reduced cell viability by 43% in wild-type HeLa cells and by 34% in RKIP-depleted cells at a concentration of 20 µM. This indicates a dose-dependent toxicity that may be leveraged for cancer treatment strategies .

Enzyme Inhibition

The compound has also been characterized as an enzyme inhibitor. Its hydrazide functionality allows it to interact with active sites on enzymes, potentially leading to inhibition of their activity. This opens avenues for its use in drug development targeting specific enzymatic pathways.

Comparative Analysis

To understand the uniqueness and efficacy of this compound compared to similar compounds:

Properties

IUPAC Name |

2,3,4,5,6-pentafluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5N2O/c8-2-1(7(15)14-13)3(9)5(11)6(12)4(2)10/h13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCRXVMEMWAZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5N2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.